10-Hydroxycascaroside C 10-Hydroxycascaroside C 10-Hydroxycascaroside C is a natural product found in Rheum australe with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1927759
InChI: InChI=1S/C27H32O14/c1-9-5-11-16(12(30)6-9)20(33)17-10(27(11,38)25-23(36)21(34)18(31)14(7-28)39-25)3-2-4-13(17)40-26-24(37)22(35)19(32)15(8-29)41-26/h2-6,14-15,18-19,21-26,28-32,34-38H,7-8H2,1H3/t14-,15-,18-,19-,21+,22+,23-,24-,25-,26-,27-/m1/s1
SMILES:
Molecular Formula: C27H32O14
Molecular Weight: 580.5 g/mol

10-Hydroxycascaroside C

CAS No.:

Cat. No.: VC1927759

Molecular Formula: C27H32O14

Molecular Weight: 580.5 g/mol

* For research use only. Not for human or veterinary use.

10-Hydroxycascaroside C -

Specification

Molecular Formula C27H32O14
Molecular Weight 580.5 g/mol
IUPAC Name (10R)-1,10-dihydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-9-one
Standard InChI InChI=1S/C27H32O14/c1-9-5-11-16(12(30)6-9)20(33)17-10(27(11,38)25-23(36)21(34)18(31)14(7-28)39-25)3-2-4-13(17)40-26-24(37)22(35)19(32)15(8-29)41-26/h2-6,14-15,18-19,21-26,28-32,34-38H,7-8H2,1H3/t14-,15-,18-,19-,21+,22+,23-,24-,25-,26-,27-/m1/s1
Standard InChI Key BHCKOSBGQAWGRY-SNLPYFHTSA-N
Isomeric SMILES CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=CC=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Canonical SMILES CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

10-Hydroxycascaroside C belongs to the class of phenolic glycosides, organic compounds containing a phenolic structure attached to glycosyl moieties. These compounds are characterized by their distinctive anthracene skeleton with attached sugar units.

Basic Chemical Properties

The fundamental chemical properties of 10-Hydroxycascaroside C are summarized in the following table:

PropertyValue
PubChem CID21577053
Molecular FormulaC₂₇H₃₂O₁₄
Molecular Weight580.5 g/mol
IUPAC Name(10R)-1,10-dihydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-9-one
Creation Date2007-12-05
Modification Date2025-02-22

Structural Features and Comparison

10-Hydroxycascaroside C can be understood as a hydroxylated derivative of Cascaroside C. While Cascaroside C has the molecular formula C₂₇H₃₂O₁₃ with a molecular weight of 564.535 g/mol , 10-Hydroxycascaroside C features an additional oxygen atom (C₂₇H₃₂O₁₄) and consequently a higher molecular weight of 580.5 g/mol . This difference is attributed to the additional hydroxyl group at the C-10 position of the anthracene skeleton.

The core structure includes:

  • An anthracene-9-one skeleton

  • Two glycosidic moieties (sugar units)

  • Multiple hydroxyl groups that contribute to its polarity and potential hydrogen bonding capabilities

  • A methyl substituent that adds to its structural uniqueness

Natural Sources and Occurrence

Documented Sources

According to available data, 10-Hydroxycascaroside C has been identified and reported in Rheum australe , also known as Himalayan Rhubarb. This finding is significant as Rheum australe is recognized as a "multipurpose, endemic and endangered medicinal herb of North Western Himalayas" .

Structural Elucidation and Identification Methods

Spectroscopic Characterization

The identification and structural elucidation of 10-Hydroxycascaroside C, like other natural products, typically involves various spectroscopic techniques. Based on standard practices in natural product chemistry, these would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

ActivityEvidence Base
AntimicrobialAnthraquinones from Rheum australe have shown activity against bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA)
AntimalarialDerivatives of emodin from Rheum australe have demonstrated antimalarial activity comparable to chloroquine
AnticancerExtracts of Rheum australe have shown cytotoxicity against various cancer cell lines including MDA-MB-435S (breast) and Hep3B (liver)
AntioxidantRare compounds from Rheum australe, such as carpusin and maesopsin, have shown significant antioxidant activity

Structure-Activity Relationship Considerations

The presence of an additional hydroxyl group in 10-Hydroxycascaroside C compared to Cascaroside C may potentially influence:

  • Increased water solubility

  • Enhanced hydrogen bonding capability

  • Modified receptor interactions

  • Altered metabolic fate in biological systems

These structural differences could translate to unique pharmacological profiles that warrant further investigation.

Research Status and Knowledge Gaps

Current Research Landscape

Research on 10-Hydroxycascaroside C appears to be in its early stages, with limited published literature specifically focused on this compound. The most recent update to its PubChem record was in February 2025 , suggesting ongoing interest in this compound.

Knowledge Gaps and Research Opportunities

Several areas for future research on 10-Hydroxycascaroside C can be identified:

  • Comprehensive biological activity profiling

  • Structure-activity relationship studies comparing it with other cascarosides

  • Investigation of its presence in other plant species

  • Development of selective and sensitive analytical methods for its quantification

  • Exploration of its potential therapeutic applications, particularly in areas where related compounds have shown promise

Analytical Considerations

Detection and Quantification

Based on the physicochemical properties of 10-Hydroxycascaroside C and similar compounds, the following analytical approaches would be suitable for its detection and quantification:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity

  • Thin-Layer Chromatography (TLC) for preliminary screening

Reference Standards and Quality Control

Taxonomic and Ecological Significance

Chemotaxonomic Implications

The presence of 10-Hydroxycascaroside C in Rheum australe and the occurrence of related cascarosides in Rhamnus purshiana suggest potential chemotaxonomic relationships between these plant genera, despite belonging to different botanical families. This pattern of compound distribution could provide insights into the evolution of secondary metabolite pathways across plant lineages.

Ecological Role

As a secondary metabolite in an endangered medicinal herb (Rheum australe) , 10-Hydroxycascaroside C may play roles in:

  • Plant defense mechanisms against herbivores or pathogens

  • Allelopathic interactions with neighboring plants

  • Adaptation to specific environmental stresses in high-altitude Himalayan habitats

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